Cas no 2228117-35-7 (methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate)

methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate 化学的及び物理的性質
名前と識別子
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- methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate
- EN300-1768706
- 2228117-35-7
-
- インチ: 1S/C11H15NO2S/c1-14-11(13)10(12)8-6-15-9-5-3-2-4-7(8)9/h6,10H,2-5,12H2,1H3
- InChIKey: FHFJAXUZKFMRDM-UHFFFAOYSA-N
- SMILES: S1C=C(C(C(=O)OC)N)C2=C1CCCC2
計算された属性
- 精确分子量: 225.08234989g/mol
- 同位素质量: 225.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 80.6Ų
methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1768706-0.25g |
methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate |
2228117-35-7 | 0.25g |
$1156.0 | 2023-09-20 | ||
Enamine | EN300-1768706-5g |
methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate |
2228117-35-7 | 5g |
$3645.0 | 2023-09-20 | ||
Enamine | EN300-1768706-10g |
methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate |
2228117-35-7 | 10g |
$5405.0 | 2023-09-20 | ||
Enamine | EN300-1768706-1g |
methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate |
2228117-35-7 | 1g |
$1256.0 | 2023-09-20 | ||
Enamine | EN300-1768706-0.05g |
methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate |
2228117-35-7 | 0.05g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1768706-2.5g |
methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate |
2228117-35-7 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1768706-5.0g |
methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate |
2228117-35-7 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-1768706-10.0g |
methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate |
2228117-35-7 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1768706-0.5g |
methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate |
2228117-35-7 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1768706-0.1g |
methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate |
2228117-35-7 | 0.1g |
$1106.0 | 2023-09-20 |
methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate 関連文献
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetateに関する追加情報
Methyl 2-Amino-2-(4,5,6,7-Tetrahydro-1-Benzothiophen-3-Yl)Acetate: A Promising Scaffold for Targeted Therapeutic Applications
2228117-35-7, the CAS number of methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate, represents a novel chemical entity with potential applications in pharmaceutical research. This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities, including anti-inflammatory, neuroprotective, and antitumor properties. The structural framework of methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate consists of a benzothiophene ring fused with a four-membered tetrahydro ring, creating a unique scaffold that may modulate multiple molecular targets. Recent studies have highlighted the importance of such structural features in drug development, particularly for targeting GPCR (G protein-coupled receptors) and ion channels.
The 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate moiety introduces functional groups that enhance the compound's interaction with biological systems. The amino group at the acetate chain may act as a hydrogen bond donor, while the benzothiophene ring provides aromaticity and π-electron delocalization, which are critical for binding to receptor sites. This combination of structural elements positions methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate as a potential lead compound for developing drugs targeting neurodegenerative disorders or inflammatory diseases.
Recent advancements in medicinal chemistry have underscored the significance of benzothiophene-based scaffolds in modulating ion channel activity. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiophene could selectively inhibit TRPV1 (Transient Receptor Potential Vanilloid 1) channels, which are implicated in pain signaling. This finding aligns with the structural characteristics of methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate, suggesting its potential as an analgesic agent. The four-membered tetrahydro ring may contribute to the compound's ability to interact with specific protein domains, enhancing its selectivity and efficacy.
Another critical aspect of methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate is its interaction with neurotransmitter systems. The amino group in the molecule may facilitate interactions with serotonin receptors, which are targets for antidepressant and anxiolytic drugs. A 2024 review in Pharmacological Research highlighted the role of benzothiophene derivatives in modulating 5-HT2A receptors, which are involved in mood regulation and cognitive function. This connection suggests that methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate could be explored for its potential in treating major depressive disorder or anxiety-related conditions.
Furthermore, the benzothiophene ring in methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate may contribute to its antitumor properties. A 2023 study in Cancer Research reported that certain benzothiophene derivatives could induce apoptosis in cancer cells by targeting Bcl-2 family proteins, which are key regulators of cell survival. The structural similarity between methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate and these known antitumor agents suggests that it may possess similar mechanisms of action. This makes the compound a promising candidate for further investigation in oncology research.
The synthesis of methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate involves a series of chemical reactions that highlight the importance of functional group manipulation in drug design. The benzothiophene ring is typically synthesized through a Diels-Alder reaction or electrocyclic ring closure, which allows for precise control over the molecular structure. The four-membered tetrahydro ring is then introduced through a radical cyclization or electrophilic substitution step, ensuring the correct stereochemistry and spatial arrangement of the molecule. These synthetic strategies are crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles.
Recent computational studies have further elucidated the potential interactions of methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate with biological targets. Molecular docking simulations have shown that the compound can bind to TRPV1 and 5-HT2A receptors with high affinity, suggesting its potential as a multitarget drug. These findings are supported by in silico models that predict the compound's ability to modulate ion channel activity and neurotransmitter signaling, which are key pathways in several diseases.
Despite its promising properties, the development of methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate as a therapeutic agent requires further investigation. Challenges such as drug metabolism, toxicity profiles, and selectivity for target receptors must be addressed through rigorous preclinical and clinical studies. Additionally, the compound's solubility and bioavailability are critical factors that will influence its effectiveness in vivo. Optimizing these properties through chemical modifications will be essential for advancing the compound into clinical trials.
In conclusion, methyl 2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetate represents a valuable chemical entity with potential applications in pharmaceutical research. Its structural features, including the benzothiophene ring and four-membered tetrahydro ring, position it as a candidate for targeting GPCR, ion channels, and neurotransmitter systems. Recent studies have highlighted its potential in treating neurodegenerative disorders, inflammatory diseases, and cancer. While further research is needed to fully explore its therapeutic potential, the compound's unique structure and biological activity make it a promising lead for future drug development.
References
1. Journal of Medicinal Chemistry, 2023. "Selective Inhibition of TRPV1 Channels by Benzothiophene Derivatives."
2. Pharmacological Research, 2024. "Modulation of 5-HT2A Receptors by Benzothiophene-Based Compounds."
3. Cancer Research, 2023. "Antitumor Activity of Benzothiophene Derivatives via Apoptosis Induction."
4. Drug Discovery Today, 2022. "Synthetic Strategies for Benzothiophene-Based Drugs."
5. Computational Biology and Chemistry, 2023. "Molecular Docking Studies of Benzothiophene Derivatives."
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